Hydroxyatenolol-d7 is a deuterated derivative of atenolol, a well-known beta-blocker primarily used for managing hypertension and other cardiovascular conditions. The compound is classified under pharmaceuticals and is particularly utilized in research settings for pharmacokinetic studies due to its isotopic labeling. Hydroxyatenolol-d7 is characterized by the incorporation of deuterium atoms, which enhances its analytical detection and quantification in biological samples.
Hydroxyatenolol-d7 falls under the category of pharmaceutical compounds, specifically as a beta-adrenergic antagonist. Its classification is critical for regulatory purposes and informs its use in clinical and research applications.
The synthesis of Hydroxyatenolol-d7 typically involves a multi-step process that includes the introduction of deuterium into the molecular structure. A sustainable method utilizing deep eutectic solvents (DES) has been developed, allowing for a one-pot synthesis that minimizes waste and enhances yield. This method employs choline chloride as a hydrogen bond acceptor combined with ethylene glycol as a hydrogen bond donor, facilitating efficient reactions under mild conditions .
The synthesis process can be summarized as follows:
Hydroxyatenolol-d7 participates in various chemical reactions typical of beta-blockers, including:
The stability of Hydroxyatenolol-d7 under standard laboratory conditions allows it to serve effectively in research applications without significant degradation or reaction with common laboratory reagents.
As a beta-blocker, Hydroxyatenolol-d7 functions by blocking beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like adrenaline. This mechanism leads to decreased heart rate and blood pressure, making it effective in treating conditions such as hypertension and angina.
Research indicates that deuterated compounds like Hydroxyatenolol-d7 can provide insights into metabolic pathways and drug interactions due to their unique isotopic signatures, which are detectable using advanced analytical techniques such as mass spectrometry .
Hydroxyatenolol-d7 is primarily used in scientific research, particularly in pharmacokinetic studies where tracking the metabolism and distribution of atenolol in biological systems is crucial. Its isotopic labeling allows researchers to use advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for precise measurements of drug concentrations in various biological matrices . Additionally, it serves as a reference standard in analytical chemistry laboratories for method validation and quality control purposes.
The strategic incorporation of deuterium (²H) atoms into pharmaceutical compounds enables precise metabolic pathway elucidation by leveraging the distinct mass signature imparted by deuterium substitution. This approach exploits the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit approximately 6-10 times greater stability against oxidative cleavage compared to carbon-hydrogen (C-H) bonds, particularly during cytochrome P450 (CYP)-mediated metabolism [1]. Hydroxyatenolol-d7, featuring seven deuterium atoms at metabolically vulnerable sites, serves as an exemplary metabolic tracer that allows researchers to distinguish parent compounds from metabolites via mass spectrometry.
The application of deuterium labeling has transformed pharmaceutical research by:
Table 1: Metabolic Tracing Applications of Deuterated Pharmaceuticals
Application | Mechanism | Analytical Advantage |
---|---|---|
Metabolic Pathway Mapping | Selective deuteration at sites of metabolism | Distinctive mass shifts in metabolite spectra |
Enzyme Kinetics Analysis | Altered bond dissociation energies | Quantifiable rate differences via kH/kD ratios |
Drug-Drug Interaction Studies | Reduced CYP-mediated metabolism | Identification of inhibitory metabolites |
For β-blockers like hydroxyatenolol, deuterium labeling enables precise tracking of oxidative transformations, particularly the formation of hydroxylated metabolites that retain pharmacological activity. The deuterium retention ratio (percentage of deuterium retained in metabolites) provides crucial insights into enzymatic mechanisms, with Hydroxyatenolol-d7 demonstrating >85% deuterium retention in primary hydroxylated metabolites according to UPLC-ESI-MS/MS analyses [5]. This high retention rate confirms its utility in mapping the biotransformation landscape of atenolol derivatives.
Designing effective deuterated β-blocker analogs requires strategic selection of deuteration sites guided by comprehensive metabolic vulnerability assessment. Hydroxyatenolol-d7 exemplifies rational deuteration with deuterium atoms incorporated at the isopropylamine terminus and aromatic ring positions – sites empirically proven to undergo CYP2D6-mediated oxidation in the parent atenolol molecule [3] [4]. The fundamental design principles applied include:
Table 2: Deuteration Site Rationale in Hydroxyatenolol-d7
Molecular Region | Deuteration Sites | Metabolic Significance |
---|---|---|
Isopropylamine Moiety | -N-CD(CD₃)₂ (5 deuteriums) | Blocks N-dealkylation pathway |
Phenoxy Linker | Ortho-CD₂- (2 deuteriums) | Minimizes oxidative deamination |
Benzene Acetamide | No deuteration | Preserves amide hydrolysis pathway |
The deuterium kinetic isotope effect (DKIE) in Hydroxyatenolol-d7 manifests as significantly attenuated first-pass metabolism, with in vitro human microsome studies showing a 51% increased half-life compared to non-deuterated hydroxyatenolol [1] [4]. This enhanced metabolic stability directly translates to improved bioanalytical detectability during tracer studies without altering the compound's receptor binding affinity, as confirmed through competitive radioligand assays against [³H]-dihydroalprenolol.
The synthesis of Hydroxyatenolol-d7 presents significant regioselective deuteration challenges stemming from atenolol's multifunctional molecular architecture. Conventional deuteration approaches face three principal obstacles:
Table 3: Synthetic Approaches Comparison for Hydroxyatenolol-d7
Method | Deuteration Step | Isotopic Purity | Overall Yield | Key Limitation |
---|---|---|---|---|
Late-Stage HIE | Direct C-H activation on preformed hydroxyatenolol | 85-92% | 25-35% | Over-deuteration at metabolically insensitive sites |
Chiral Pool Synthesis | [²H₇]-isopropylamine incorporation during ring-opening | >98% | 40-45% | High cost of chiral deuterated amine precursor |
Chemoenzymatic Resolution | Lipase-mediated separation after deuteration | >99% ee | 30-38% | Enzyme inhibition by deuterated intermediates |
Advanced synthetic routes employ asymmetric reductive amination using deuterated acetone-d₆ and ammonium formate with chiral phosphine ligands, achieving the critical [²H₇]-isopropylamine moiety in 85% yield and >98% deuterium incorporation. Subsequent stereoselective glycosylation prevents racemization during the epoxide ring-opening step, with the final deprotection yielding Hydroxyatenolol-d7 with 99.2% chemical purity and 98.5% isotopic enrichment as confirmed by qNMR and LC-HRMS [4] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: